

# The Dawn of Aryl Azide Chemistry: A Technical Guide to Early Applications

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## Compound of Interest

Compound Name: 1-Azido-4-iodobenzene

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## Introduction

First synthesized by Peter Griess in 1864, aryl azides have become indispensable reagents in the toolkit of organic chemists.<sup>[1]</sup> Their unique reactivity, characterized by the facile extrusion of molecular nitrogen, opened up new avenues for the synthesis of a diverse array of nitrogen-containing compounds. This technical guide delves into the foundational applications of aryl azides in organic chemistry, providing a detailed look at the pioneering reactions that established their importance. We will explore the seminal work of Curtius, Staudinger, and Schmidt, offering insights into the mechanisms, experimental protocols, and early synthetic utility of these energetic molecules.

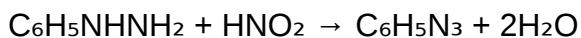
## The Discovery of Phenyl Azide by Peter Griess

The journey into the rich chemistry of aryl azides began with Peter Griess's discovery of phenyl azide in 1864. His work laid the groundwork for the entire field, demonstrating the synthesis of this foundational compound from phenyldiazonium salts.<sup>[1]</sup>

## Experimental Protocol: Synthesis of Phenyl Azide

A detailed, modern protocol for the synthesis of phenyl azide, based on the principles of Griess's discovery, is provided by Organic Syntheses. The procedure involves the diazotization of phenylhydrazine followed by treatment with a nitrite source.

## Reaction:



## Procedure:

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 300 ml of water and 55.5 ml of concentrated hydrochloric acid are placed. The flask is cooled in an ice-salt bath, and 33.5 g (0.31 mole) of phenylhydrazine is added dropwise over 5–10 minutes, leading to the separation of phenylhydrazine hydrochloride as fine white plates. After cooling to 0°C, 100 ml of ether is added. A solution of 25 g of technical sodium nitrite in 30 ml of water is then added from the dropping funnel at a rate that maintains the temperature below 5°C (this typically takes 25–30 minutes). The reaction mixture is then subjected to steam distillation, and the phenyl azide is isolated from the distillate. The product is a pale yellow, oily liquid.[\[2\]](#)

## Quantitative Data:

Reactant	Moles	Product	Yield	Boiling Point
Phenylhydrazine	0.31	Phenyl Azide	65-68%	49–50°C at 5 mm Hg

Note: Phenyl azide is explosive and should be handled with extreme care. Distillation should be performed behind a safety shield.[\[2\]](#)

## The Curtius Rearrangement: Access to Amines and Isocyanates

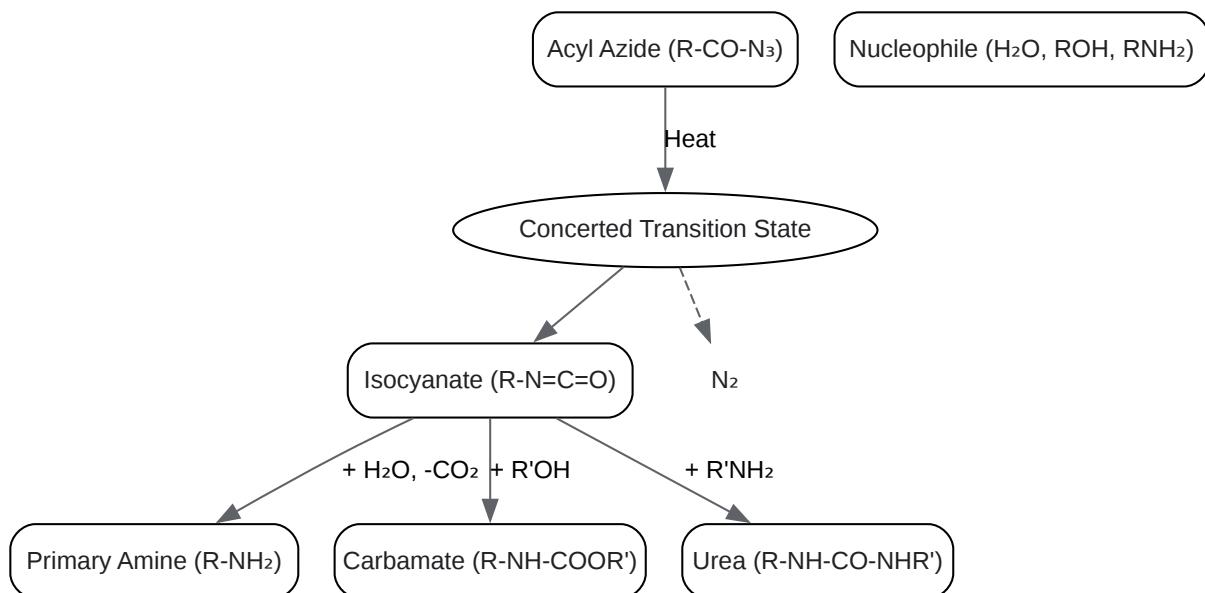
In 1885, Theodor Curtius discovered a reaction that would become a cornerstone of organic synthesis: the thermal decomposition of acyl azides to isocyanates.[\[3\]](#)[\[4\]](#)[\[5\]](#) This reaction, now known as the Curtius rearrangement, provides a powerful method for the conversion of carboxylic acids into primary amines with the loss of one carbon atom.[\[5\]](#)[\[6\]](#)

The isocyanate intermediate generated in the Curtius rearrangement is highly versatile and can be trapped with various nucleophiles to yield a range of important functional groups.[\[3\]](#)[\[6\]](#)

- Reaction with water: produces a primary amine and carbon dioxide.
- Reaction with alcohols: forms carbamates.
- Reaction with amines: yields ureas.

## Signaling Pathway of the Curtius Rearrangement

The mechanism of the Curtius rearrangement is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. The migration of the R-group occurs with retention of configuration.[6]



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Caption: The Curtius rearrangement proceeds through a concerted mechanism to form an isocyanate.

## Experimental Protocol: Early Example of the Curtius Rearrangement

An early application of the Curtius rearrangement was the Darapsky degradation, which converts  $\alpha$ -cyanoesters to amino acids.[6]

Reaction Sequence:

- $\text{R-CH}(\text{CN})\text{COOR}' + \text{N}_2\text{H}_4 \rightarrow \text{R-CH}(\text{CN})\text{CONHNH}_2$
- $\text{R-CH}(\text{CN})\text{CONHNH}_2 + \text{HNO}_2 \rightarrow \text{R-CH}(\text{CN})\text{CON}_3$
- $\text{R-CH}(\text{CN})\text{CON}_3$  (in EtOH, heat)  $\rightarrow \text{R-CH}(\text{CN})\text{NHCOOEt} + \text{N}_2$
- $\text{R-CH}(\text{CN})\text{NHCOOEt} + \text{H}_3\text{O}^+ \rightarrow \text{R-CH}(\text{NH}_2)\text{COOH}$

Procedure: The  $\alpha$ -cyanoester is first converted to the corresponding acylhydrazine by reaction with hydrazine. Treatment of the acylhydrazine with nitrous acid furnishes the acyl azide. Heating the acyl azide in ethanol induces the Curtius rearrangement to yield the ethyl carbamate. Finally, acid hydrolysis of both the nitrile and the carbamate groups affords the amino acid.[6]

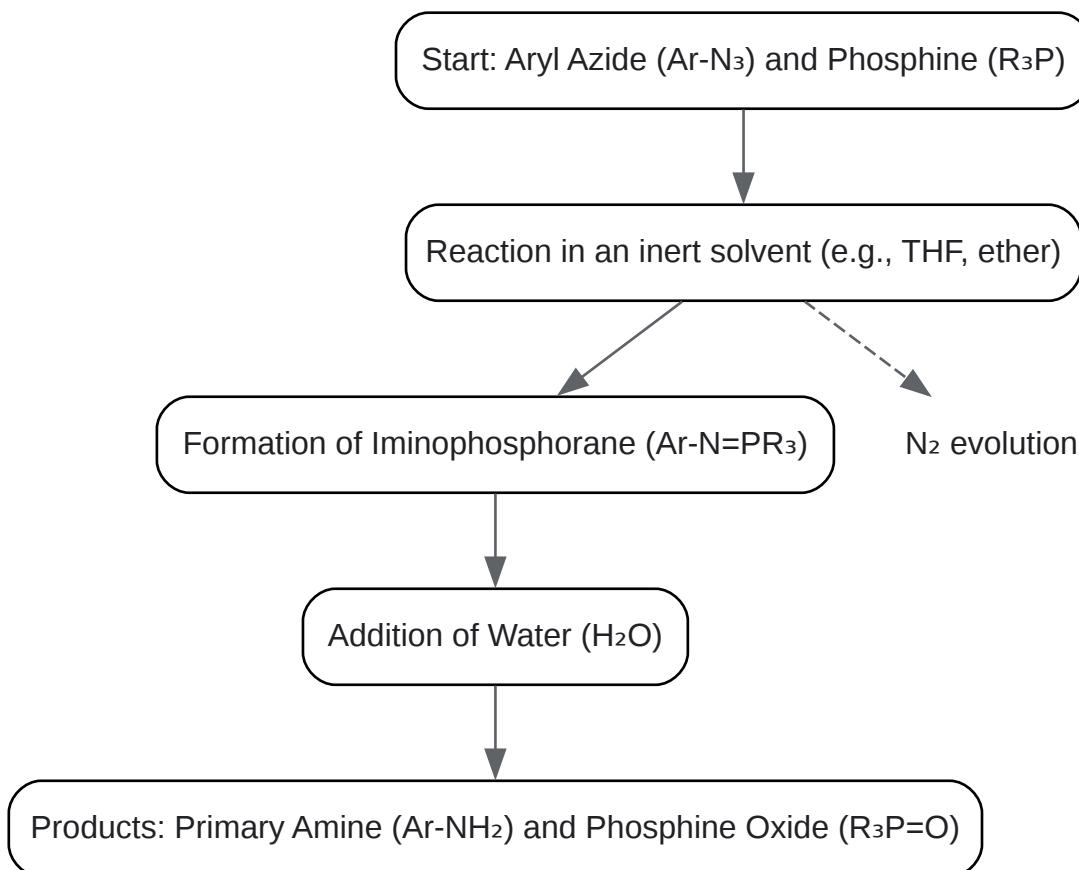
## The Staudinger Reaction: A Mild Route to Amines

In 1919, Hermann Staudinger and Jules Meyer reported a remarkably mild and efficient reaction between an aryl azide and a phosphine, such as triphenylphosphine.[6][7][8] This reaction, now known as the Staudinger reaction, proceeds through an iminophosphorane intermediate, which upon hydrolysis, yields a primary amine and the corresponding phosphine oxide.[6][9]

The Staudinger reaction is highly chemoselective and tolerates a wide range of functional groups, making it a valuable tool for the synthesis of complex molecules.[6]

## Experimental Workflow for the Staudinger Reaction

The reaction is typically a two-step process: the formation of the iminophosphorane followed by its hydrolysis.



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Caption: A typical workflow for the Staudinger reduction of an aryl azide to a primary amine.

## Quantitative Data from Early Staudinger Reactions

The reaction of phenyl azide with triphenylphosphine was reported by Staudinger and Meyer to be extremely fast and high-yielding.[6] While precise yields from the original 1919 publication are not readily available in modern databases, subsequent work has consistently shown that the formation of the iminophosphorane is often quantitative.[10] The subsequent hydrolysis to the amine also generally proceeds in high yield.

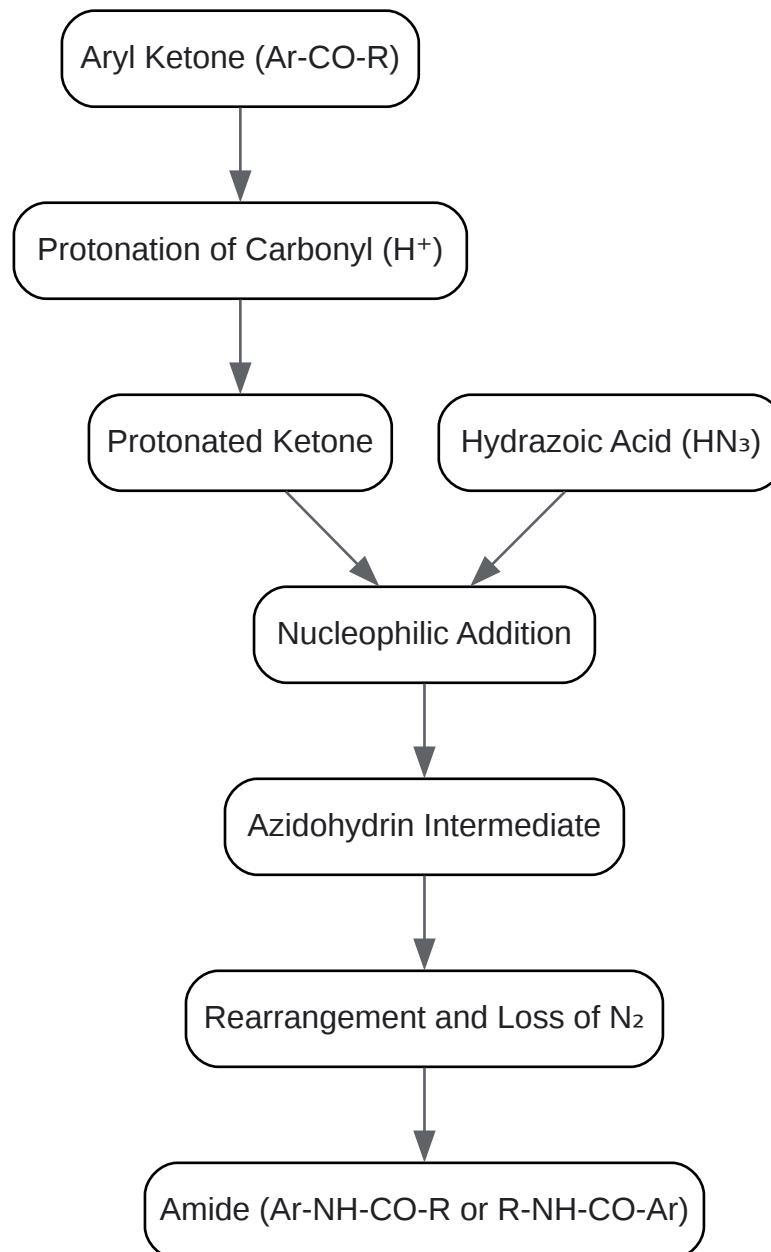
Aryl Azide	Phosphine	Product	Yield (Iminophosphorane formation)
Phenyl Azide	Triphenylphosphine	Phenyl(triphenyl)phosphorane	Quantitative[10]
2,6-Dichlorophenyl Azide	Triphenylphosphine	2,6-Dichlorophenyl(triphenyl)phosphorane	Quantitative[10]

## The Schmidt Reaction: Expanding the Scope of Azide Chemistry

In 1923, Karl Friedrich Schmidt discovered that hydrazoic acid reacts with carbonyl compounds in the presence of a strong acid to yield amines or amides.[11] The reaction with ketones, which produces amides, is particularly relevant to the chemistry of aryl azides as it provides an alternative to the Beckmann rearrangement.[12] For instance, the reaction of benzophenone with hydrazoic acid yields benzylidine.[11][12]

## Logical Relationship in the Schmidt Reaction of Ketones

The mechanism of the Schmidt reaction with ketones involves the acid-catalyzed addition of hydrazoic acid to the carbonyl group, followed by a rearrangement that expels nitrogen gas.



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Caption: The logical progression of the Schmidt reaction of an aryl ketone to an amide.

## Early Applications in Heterocycle Synthesis

Beyond these fundamental transformations, aryl azides were quickly recognized for their utility in the synthesis of nitrogen-containing heterocycles. The thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of cyclization reactions.

## Synthesis of Carbazoles

One of the earliest applications of this chemistry was the synthesis of carbazoles from 2-azidobiphenyls. Thermolysis of 2-azidobiphenyl leads to the formation of a nitrene that undergoes intramolecular C-H insertion to afford carbazole.

### Experimental Protocol: Synthesis of Carbazoles from Biaryl Azides

While early 20th-century protocols are not readily available, modern methods often employ transition metal catalysts to effect this transformation at lower temperatures and with higher selectivity. For example, rhodium(II) carboxylates can catalyze the cyclization of biaryl azides to carbazoles at 60 °C.[13][14]

### Quantitative Data for Rhodium-Catalyzed Carbazole Synthesis:

Biaryl Azide	Catalyst	Product	Yield
2-Azido-4'-methylbiphenyl	$\text{Rh}_2(\text{O}_2\text{CC}_3\text{F}_7)_4$	2-Methylcarbazole	93%
2-Azido-4'-bromobiphenyl	$\text{Rh}_2(\text{O}_2\text{CC}_3\text{F}_7)_4$	3-Bromocarbazole	85%

## Synthesis of Triazoles

Aryl azides are also key precursors for the synthesis of 1,2,3-triazoles via [3+2] cycloaddition reactions with alkynes, a reaction that has gained immense popularity in modern chemistry as a prime example of "click chemistry." Even in the early days of azide chemistry, the propensity of aryl azides to undergo cycloadditions was recognized.

## Conclusion

The early applications of aryl azides in organic chemistry, pioneered by the likes of Griess, Curtius, Staudinger, and Schmidt, laid a robust foundation for the development of modern synthetic methods. The Curtius rearrangement, the Staudinger reaction, and the Schmidt reaction remain fundamental transformations taught in introductory and advanced organic chemistry courses alike. Furthermore, the use of aryl azides in the synthesis of heterocycles continues to be an active area of research. This technical guide has provided a glimpse into the

origins of this fascinating area of chemistry, highlighting the key discoveries and experimental frameworks that continue to influence the work of researchers, scientists, and drug development professionals today.

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